2,2,4-Trimethylcyclopentanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4-trimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-7(9)8(2,3)5-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXIBUIXCXSNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871359 | |
| Record name | 2,2,4-Trimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28056-54-4 | |
| Record name | 2,2,4-Trimethylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28056-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 2,2,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028056544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4-Trimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-trimethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,2,4 Trimethylcyclopentanone
Historical Perspectives on Synthetic Routes
The initial syntheses of trimethyl-substituted cyclopentanones were characterized by a variety of chemical transformations, often with limitations in yield and reaction conditions.
Early efforts to synthesize 2,2,4-trimethylcyclopentanone and its isomer, 2,4,4-trimethylcyclopentanone (B1294718), involved several distinct chemical routes. One of the foundational methods was the distillation of 2,4,4-trimethyladipic acid, sometimes in the presence of a base like sodium hydroxide (B78521), which induced cyclization and decarboxylation to form the corresponding cyclopentanone (B42830). orgsyn.org Other notable early methods included:
The oxidation of precursor molecules such as 1-hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid using lead dioxide in sulfuric acid. orgsyn.org
The hydrogenation of the unsaturated ketone 2,4,4-trimethyl-2-cyclopentenone. orgsyn.org
The Clemmensen reduction of dimethyldihydroresorcinol, which reduces a diketone to a methylene (B1212753) group, leading to the cyclic ketone structure. orgsyn.org
These early methods were crucial in establishing the possibility of synthesizing this class of compounds, although they often involved harsh conditions or multi-step processes that were not always high-yielding.
Over time, synthetic techniques evolved towards more efficient and convenient procedures. A significant advancement was the discovery that certain rearrangement reactions could provide a more direct route to the target molecule. The focus shifted from linear precursors requiring harsh cyclization conditions to the transformation of more complex cyclic starting materials. orgsyn.orgetsu.edu One such pivotal development was the use of isophorone (B1672270) oxide, a derivative of the readily available isophorone. The rearrangement of isophorone oxide was found to offer a superior combination of a favorable yield and a more convenient experimental procedure compared to the earlier, more cumbersome methods. orgsyn.org This represented a move towards more sophisticated and atom-economical synthetic designs.
Contemporary Synthetic Strategies
Modern approaches to the synthesis of this compound often rely on powerful cyclization and rearrangement reactions that allow for precise control over the molecular architecture.
The formation of the five-membered ring is a critical step, and intramolecular cyclization reactions are a cornerstone of modern synthetic organic chemistry for this purpose.
The Dieckmann cyclization, an intramolecular Claisen condensation of a 1,6-diester, is a classic and effective method for creating five-membered rings. libretexts.orgopenstax.org This strategy can be adapted to produce substituted cyclopentanones like this compound. The general process involves three key steps:
Dieckmann Cyclization : A suitably substituted dialkyl adipate (B1204190) is treated with a strong base (e.g., sodium ethoxide) to form a cyclic β-keto ester. openstax.orgfiveable.me To obtain the desired trimethyl substitution pattern, one would need to start with a dialkyl 2,4,4-trimethyladipate.
Alkylation (if necessary) : If the starting adipate is not fully substituted, the resulting β-keto ester can be alkylated at the acidic α-carbon. libretexts.orglibretexts.org
Hydrolysis and Decarboxylation : The cyclic β-keto ester is then hydrolyzed (saponified) and acidified, which induces decarboxylation (loss of CO2) to yield the final substituted cyclopentanone. libretexts.orglibretexts.org
Table 1: Dieckmann Cyclization for Substituted Cyclopentanone Synthesis
| Step | Description | Reagents | Intermediate/Product |
| 1. Cyclization | Intramolecular condensation of a dialkyl adipate. | Strong base (e.g., Sodium Ethoxide) | Cyclic β-keto ester |
| 2. Alkylation | Introduction of alkyl groups at the α-carbon. | Base (e.g., NaH), Alkyl Halide | Alkylated cyclic β-keto ester |
| 3. Decarboxylation | Removal of the ester group as CO₂. | Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat | Substituted Cyclopentanone |
Ring contraction reactions provide an elegant alternative for synthesizing five-membered rings from more readily available six-membered rings. etsu.edu
One prominent method is the Favorskii rearrangement , which involves treating an α-halo ketone with a base. youtube.comddugu.ac.in This reaction proceeds through a highly strained cyclopropanone (B1606653) intermediate. youtube.comchemistrysteps.com When applied to a cyclic system like an α-halo cyclohexanone (B45756), the opening of the cyclopropanone ring results in the formation of a five-membered cyclopentane (B165970) carboxylic acid derivative, which can then be converted to the ketone. chemistrysteps.comyoutube.com The regiochemistry of the ring opening is generally controlled by the stability of the resulting carbanion intermediate. youtube.com
A highly effective and specific example of ring contraction for synthesizing the isomer 2,4,4-trimethylcyclopentanone is the rearrangement of isophorone oxide (an α,β-epoxyketone). orgsyn.org In this procedure, isophorone oxide is treated with a Lewis acid, such as boron trifluoride etherate. The Lewis acid catalyzes the opening of the epoxide ring and a subsequent rearrangement of the carbon skeleton, contracting the six-membered ring to a five-membered ring and yielding 2,4,4-trimethylcyclopentanone. orgsyn.org This method is often preferred due to its operational simplicity and good yields. orgsyn.org
Table 2: Comparison of Selected Synthetic Routes for Trimethylcyclopentanone
| Synthetic Route | Precursor | Key Reagents | Reported Yield | Reference |
| Dieckmann Route | Dialkyl Adipate | 1. NaOR 2. Alkyl Halide 3. H₃O⁺, Heat | ~40-45% | google.com |
| Isophorone Oxide Rearrangement | Isophorone Oxide | Boron Trifluoride Etherate (BF₃·OEt₂) | 56-63% | orgsyn.org |
| Favorskii Rearrangement | α-Halo Cyclohexanone | Base (e.g., NaOH, NaOMe) | Variable | youtube.comddugu.ac.in |
Functional Group Transformations
Another major pathway to this compound involves the modification of functional groups on pre-existing cyclic frameworks. These methods include reductions, oxidations, and saponification followed by decarboxylation.
The Clemmensen reduction has been employed in the synthesis of 2,4,4-trimethylcyclopentanone from dimethyldihydroresorcinol. orgsyn.org This reaction effectively reduces the carbonyl groups of the starting dione (B5365651) to methylene groups, ultimately leading to the formation of the target cyclopentanone. orgsyn.org The complete reduction of a carbonyl group to a methylene group is a common transformation achieved through methods like the Wolff-Kishner and Clemmensen reductions. researchgate.net
Oxidative methods have also been utilized to produce 2,4,4-trimethylcyclopentanone. One such method involves the oxidation of 1-hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid using lead dioxide in the presence of sulfuric acid. orgsyn.org Another oxidative pathway starts from 3,3,5-trimethylcyclohexanol (B90689), which is oxidized with nitric acid to produce a mixture of ααγ- and αγγ-trimethyladipic acids. rsc.org These acids can then be cyclized to form the corresponding trimethylcyclopentanones. rsc.org
A well-established route to 2,4,4-trimethylcyclopentanone involves the saponification and subsequent decarboxylation of ethyl 2-keto-1,4,4-trimethylcyclopentanecarboxylate. orgsyn.orgrsc.org This process typically involves refluxing the starting ester with an acid to hydrolyze the ester and promote the removal of the carboxyl group, yielding the final ketone. rsc.org Similarly, this compound has been observed as a byproduct during the acid hydrolysis of ethyl α-cyano-α,α,γ-trimethyladipate. rsc.org The distillation of powdered 2,4,4-trimethyladipic acid with sodium hydroxide also yields the target ketone. orgsyn.org
Alkylation and Acylation Reactions
Directly introducing alkyl groups onto a cyclopentanone ring is another strategic approach to synthesizing this compound.
The α-alkylation of cyclopentanone derivatives provides a direct route to substituted ketones. orgsyn.orggoogle.com This can be achieved by reacting a cyclopentanone with an alkyl halide in the presence of a base. google.com A more general and efficient method for the deconjugative α-alkylation of α,β-unsaturated aldehydes, which can be precursors to cyclic ketones, involves the use of a synergistic base system like potassium tert-butoxide and sodium hydride. nih.gov This method allows for the introduction of alkyl groups under mild conditions. nih.gov For instance, the α-tert-alkylation of ketones can be accomplished by reacting the corresponding silyl (B83357) enol ethers with tertiary alkyl halides in the presence of a Lewis acid. orgsyn.org
Multi-Component Reactions for Substituted Cyclopentanones
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. frontiersin.org In the context of cyclopentanone synthesis, MCRs offer a powerful strategy for creating densely functionalized five-membered rings.
A notable example is the asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes. nih.gov This process utilizes a dual catalyst system, combining a secondary amine and an N-heterocyclic carbene (NHC). The reaction proceeds through a secondary amine-catalyzed Michael addition, followed by an intramolecular crossed benzoin (B196080) reaction catalyzed by the NHC. nih.gov This cascade sequence yields highly functionalized α-hydroxycyclopentanones with excellent enantioselectivities. nih.gov
While a direct multi-component synthesis specifically targeting the simple structure of this compound is not prominently featured in the literature, the principles can be applied. For instance, a hypothetical approach could involve the reaction of a suitably substituted enal with a pronucleophile in the presence of catalysts designed to facilitate cyclization. The development of such MCRs is an active area of research, aiming to provide efficient and modular routes to a wide range of substituted carbocycles. organic-chemistry.orgrsc.org
Table 1: Asymmetric Multicatalytic Cascade for Functionalized Cyclopentanones This table is based on a general method for substituted cyclopentanones, as described in the literature. nih.gov
| Reactant A | Reactant B | Catalyst System | Product Type | Selectivity |
| 1,3-Dicarbonyl | α,β-Unsaturated Aldehyde | Secondary Amine / N-Heterocyclic Carbene (NHC) | α-Hydroxycyclopentanone | High enantioselectivity, moderate diastereoselectivity |
Convergent Syntheses of this compound
Convergent synthesis is a strategy that involves the independent preparation of two or more fragments of a target molecule, which are then combined in the final stages of the synthesis. This approach is often more efficient for complex molecules than a linear synthesis where the molecule is built step-by-step.
A primary convergent route to this compound starts from the readily available industrial chemical, isophorone. rsc.org The synthesis involves two key stages:
Oxidative Cleavage: Isophorone is first converted to 3,3,5-trimethylcyclohexanol through catalytic reduction. Subsequent oxidation of the cyclohexanol, typically with nitric acid, cleaves the ring to yield a mixture of dicarboxylic acids. The major products of this oxidation are α,α,γ-trimethyladipic acid and α,γ,γ-trimethyladipic acid. rsc.org
Cyclization: The isolated α,α,γ-trimethyladipic acid is then subjected to cyclization to form the target ketone. This is commonly achieved by dry distillation with a dehydrating agent or catalyst, such as barium hydroxide or acetic anhydride, which promotes an intramolecular ketonic decarboxylation. rsc.org This step closes the five-membered ring, yielding this compound.
This pathway is convergent because the carbon backbone (trimethyladipic acid) is synthesized first and then cyclized to the final product. An alternative, though leading to an isomer, is the rearrangement of isophorone oxide using a Lewis acid like boron trifluoride etherate, which efficiently produces 2,4,4-trimethylcyclopentanone. orgsyn.org This highlights how different convergent strategies can be used to access isomers within this compound family.
Stereoselective and Asymmetric Synthesis Approaches
Stereoselective synthesis focuses on controlling the spatial arrangement of atoms, or stereochemistry, during a chemical reaction. For this compound, the carbon atom at position 4 is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers).
Most conventional syntheses, such as the cyclization of α,α,γ-trimethyladipic acid, produce a racemic mixture, meaning both enantiomers are formed in equal amounts. rsc.org However, the development of asymmetric synthesis allows for the selective production of one enantiomer over the other.
For cyclopentanones, asymmetric catalysis has emerged as a powerful tool. Asymmetric cascade reactions, like the one-pot multicatalytic formal [3+2] cycloaddition previously mentioned, are designed to create multiple stereocenters with high control. nih.gov This reaction generates α-hydroxycyclopentanones with up to three contiguous stereocenters in high enantioselectivities. nih.gov
While a specific asymmetric synthesis for this compound is not widely documented, the principles from related systems are applicable. A potential strategy could involve the asymmetric conjugate addition of a methyl group to an appropriate cyclopentenone precursor, guided by a chiral catalyst. For example, the copper-catalyzed conjugate addition of organometallic reagents to enones is a well-established method for creating chiral carbon-carbon bonds. researchgate.net Applying such a method could provide an enantioselective route to the target molecule.
Yield Optimization and Scalability Considerations in this compound Synthesis
Optimizing reaction yield and ensuring scalability are critical for the practical application of any synthetic method. For this compound, these factors are heavily dependent on the chosen synthetic route.
In the synthesis of the related isomer, 2,4,4-trimethylcyclopentanone, from isophorone oxide, yields of 56–63% are reported in a well-documented laboratory procedure. orgsyn.org This procedure provides insights into optimization. Key factors include:
Catalyst Choice: The use of boron trifluoride etherate is crucial for the rearrangement. The purity and amount of the catalyst can significantly impact the reaction's efficiency. orgsyn.org
Reaction Conditions: The reaction is allowed to stand for a specific duration (30 minutes) to ensure the rearrangement proceeds to completion before quenching. orgsyn.org
Workup and Purification: A crucial step involves a sodium hydroxide wash to deformylate an intermediate β-ketoaldehyde, which would otherwise remain as an impurity and lower the yield of the desired ketone. orgsyn.org Fractional distillation under reduced pressure is then used to isolate the pure product. orgsyn.org
For the synthesis of this compound via the cyclization of α,α,γ-trimethyladipic acid, the yield is dependent on the efficiency of both the initial oxidation and the final ring-closing step. rsc.org The dry distillation with barium hydroxide is reported to give good yields of the cyclopentanone. rsc.org
Scalability hinges on the availability and cost of starting materials and the robustness of the reaction conditions. The use of isophorone as a starting material is advantageous for large-scale synthesis due to its low cost and widespread availability as a bulk chemical. rsc.org However, the oxidation step can produce byproducts, complicating purification on a larger scale. Aldol (B89426) condensation reactions, another potential route to cyclopentanone derivatives, are also studied for their scalability, often employing heterogeneous catalysts that can be recovered and reused, which is a key consideration for industrial processes. researchgate.netrsc.org
Table 2: Comparison of Synthetic Routes and Yields
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Reported Yield | Key Considerations | Reference |
| Rearrangement to Isomer | Isophorone oxide | Boron trifluoride etherate, Sodium hydroxide | 56–63% | Leads to 2,4,4-isomer; workup is critical for purity. | orgsyn.org |
| Adipic Acid Cyclization | α,α,γ-Trimethyladipic acid | Barium hydroxide (heat) | "Good yields" | Requires prior synthesis of the dicarboxylic acid. | rsc.org |
| Polychlorination/Hydrolysis | This compound | (For derivatization) | N/A | Used to create more complex derivatives, not the ketone itself. | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 2,2,4 Trimethylcyclopentanone
Oxidation Reactions of 2,2,4-Trimethylcyclopentanone
The oxidation of this compound can be directed through several pathways, yielding products such as diones and triones, depending on the reagents and conditions employed.
Selective oxidation of this compound can be achieved using various methods, including biooxidation. Baeyer-Villiger monooxygenases (BVMOs), such as OTEMO derived from Pseudomonas putida ATCC 17453, can catalyze the oxidation of cyclic ketones. asm.orgnih.gov However, studies involving the oxidation of 2,4,4-trimethylcyclopentanone (B1294718) by OTEMO showed low enantioselectivity. asm.orgnih.gov Another selective method involves selenium dioxide (SeO2), which is a common reagent for the oxidation of α-methylene groups adjacent to a carbonyl. This reaction introduces a second carbonyl group, leading to the formation of a dione (B5365651). uoregon.edu
The synthesis of vicinal diketones and triones from this compound is a significant transformation.
Dione Formation : The oxidation of this compound with selenium dioxide in refluxing ethanol (B145695) yields 3,3,5-trimethylcyclopentane-1,2-dione. uoregon.edu This reaction specifically targets the methylene (B1212753) carbon (C5) adjacent to the carbonyl group.
Trione (B1666649) Formation : A more complex transformation converts this compound into 3,3,5-trimethyl-1,2,4-cyclopentanetrione. researchgate.netwiley.com This multi-step procedure involves polychlorination of the cyclopentanone (B42830) ring, followed by dehydrochlorination and subsequent hydrolysis to yield the final trione product. researchgate.netwiley.com
The following table summarizes these oxidative transformations.
Table 1: Oxidation Reactions of this compound| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| This compound | 1. Polychlorination 2. Dehydrochlorination 3. Hydrolysis | 3,3,5-Trimethyl-1,2,4-cyclopentanetrione | researchgate.net, wiley.com |
| 2,4,4-Trimethylcyclopentanone* | Selenium dioxide (SeO2) in ethanol | 3,5,5-Trimethylcyclopentane-1,2-dione | uoregon.edu |
Note: The reference describes the oxidation of the 2,4,4-isomer, but the principle of α-methylene oxidation by SeO2 is analogous and relevant.
Reduction Reactions and Derived Compounds
The carbonyl group of this compound is readily reduced to a hydroxyl group, forming the corresponding secondary alcohol, or completely removed to yield the parent hydrocarbon.
Reduction to Alcohol : The most common reduction transforms the ketone into 2,2,4-trimethylcyclopentanol. This is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon acidic or aqueous workup, yields the secondary alcohol.
Complete Reduction to Alkane (Deoxygenation) : The Clemmensen reduction, which employs amalgamated zinc (Zn-Hg) in the presence of concentrated hydrochloric acid, can fully reduce the carbonyl group to a methylene (CH₂) group. scribd.com Applying this reaction to this compound would yield 1,1,3-trimethylcyclopentane. An alternative method for this deoxygenation is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by heating with a strong base. vmou.ac.in
The table below outlines key reduction reactions.
Table 2: Reduction Reactions of this compound| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 2,2,4-Trimethylcyclopentanol | Carbonyl Reduction |
| This compound | Zinc Amalgam (Zn-Hg), Hydrochloric Acid (HCl) | 1,1,3-Trimethylcyclopentane | Clemmensen Reduction |
| This compound | 1. Hydrazine (B178648) (N₂H₄) 2. Strong base (e.g., KOH), heat | 1,1,3-Trimethylcyclopentane | Wolff-Kishner Reduction |
Nucleophilic Addition Reactions
As a ketone, this compound readily undergoes nucleophilic addition at the electrophilic carbonyl carbon. This class of reactions is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.
Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react efficiently with ketones to form tertiary alcohols. masterorganicchemistry.comorganicchemistrytutor.com The reaction with this compound proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. wisc.edu This breaks the C=O pi bond, forming a magnesium alkoxide intermediate. Subsequent protonation with a weak acid yields a tertiary alcohol where a new alkyl or aryl group is attached to the former carbonyl carbon. wisc.edupurdue.edu
For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would produce 1,2,2,4-tetramethylcyclopentan-1-ol after an aqueous workup.
Hydrazone formation is a condensation reaction between a ketone and hydrazine or its derivatives (such as 2,4-dinitrophenylhydrazine). numberanalytics.comsoeagra.com The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon of this compound. numberanalytics.comsoeagra.com A series of proton transfers follows, leading to a carbinolamine intermediate. This intermediate then dehydrates (loses a water molecule) to form the final hydrazone, which contains a C=N-N linkage. numberanalytics.com This reaction is the foundational step for the Wolff-Kishner reduction. vmou.ac.in
Rearrangement Reactions and Ring Contractions Involving this compound
The structural framework of this compound and its precursors is susceptible to various rearrangement reactions, often driven by acidic conditions or oxidative stress. These transformations can lead to either isomeric cyclopentanone structures or entirely new heterocyclic systems.
The formation of substituted cyclopentanones frequently involves acid-catalyzed rearrangements of corresponding epoxides. In these reactions, a carbocation intermediate is generated, which then undergoes a hydride or alkyl shift, leading to the formation of a ketone.
For instance, the acid-catalyzed rearrangement of 1,2-epoxy-1,3,3-trimethylcyclopentane yields 2,2,5-trimethylcyclopentanone. This transformation proceeds through a mechanism initiated by the protonation of the epoxide oxygen. The subsequent cleavage of a carbon-oxygen bond results in the formation of a tertiary carbocation. A rapid 1,2-hydride shift then occurs, which is followed by deprotonation to yield the final ketone product. A similar mechanistic pathway is observed in the rearrangement of 1,2-epoxy-1,2,5,5-tetramethylcyclopentane, which produces 2,2,5,5-tetramethylcyclopentanone.
Another relevant example is the boron trifluoride etherate-catalyzed rearrangement of 1-oxaspiro[2.4]heptane derivatives. The treatment of (5R)-1-oxaspiro[2.4]heptan-4-one with this Lewis acid induces a rearrangement that forms (R)-2-methyl-2-(2-oxopropyl)cyclopentan-1-one. This reaction highlights how acid catalysis can facilitate complex structural reorganizations in epoxide systems to yield functionalized cyclopentanones.
These examples from closely related structures illustrate the general mechanism by which epoxides rearrange to form cyclopentanone derivatives, a pathway that is applicable to precursors of this compound.
Table 1: Acid-Catalyzed Rearrangement of Epoxides to Cyclopentanones
| Starting Epoxide | Catalyst | Product | Reference |
| 1,2-Epoxy-1,3,3-trimethylcyclopentane | Acid | 2,2,5-Trimethylcyclopentanone | |
| 1,2-Epoxy-1,2,5,5-tetramethylcyclopentane | Acid | 2,2,5,5-Tetramethylcyclopentanone | |
| (5R)-1-Oxaspiro[2.4]heptan-4-one | Boron trifluoride etherate | (R)-2-Methyl-2-(2-oxopropyl)cyclopentan-1-one |
While direct oxidative rearrangements of this compound to oxazolidinones are not prominently documented, the Baeyer-Villiger oxidation represents a key oxidative rearrangement for this ketone. This reaction transforms the cyclic ketone into a lactone (a cyclic ester) and provides insight into its behavior under oxidative conditions. The oxidation of this compound with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) results in the formation of 3,3,5-trimethyl-1-oxacyclohexan-2-one. This rearrangement involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent quaternary carbon.
The formation of oxazolidinone rings, as a class of heterocyclic systems, typically proceeds through different synthetic routes not involving the direct oxidative rearrangement of a ketone. For example, the reaction of epoxides with isocyanates, catalyzed by lithium bromide, is a known method for producing oxazolidin-2-ones. This highlights that while this compound undergoes oxidative rearrangements, the formation of specific heterocyclic systems like oxazolidinones often requires different precursors and reaction pathways.
Cycloaddition Reactions and Related Pathways
The cyclopentanone ring system is a valuable building block in the synthesis of more complex molecular architectures through cycloaddition reactions.
Radical cyclizations are powerful methods for constructing ring systems in organic synthesis. While specific examples starting from this compound are not extensively detailed in the literature, the intramolecular cyclization of related unsaturated ketones demonstrates a relevant pathway for its synthesis. The acid-catalyzed cyclization of (E)-6,6-dimethyl-3-hepten-2-one is a key step in producing this compound. This type of reaction, which proceeds through a carbocation intermediate leading to ring closure, underscores the utility of cyclization strategies in accessing the trimethylcyclopentanone scaffold itself.
Currently, there is a lack of specific documented research on 1,3-dipolar cycloaddition reactions directly involving the this compound scaffold. This type of reaction typically requires a 1,3-dipole and a dipolarophile, and the carbonyl group of the ketone is generally not reactive as a dipolarophile in this context without prior functionalization.
Derivatization Strategies for Functionalized this compound Scaffolds
The functionalization of the this compound core is essential for its application in various synthetic contexts. A key derivatization strategy involves the reduction of the ketone functionality. For instance, the reduction of this compound can yield the corresponding alcohol, 2,2,4-trimethylcyclopentanol. This transformation is a fundamental step that opens pathways to a variety of other functional groups, enabling the incorporation of this scaffold into more complex target molecules.
Spectroscopic Characterization Methodologies for 2,2,4 Trimethylcyclopentanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,2,4-trimethylcyclopentanone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide complementary information to fully characterize its molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) analysis provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the chemically non-equivalent protons. The structure contains three methyl groups and three sets of protons on the cyclopentanone (B42830) ring.
The expected ¹H NMR signals for this compound would be:
Geminal methyl protons (C2-CH₃): Two singlets for the two methyl groups attached to the C2 quaternary carbon. These are expected to appear in the upfield region, typically around 1.0-1.2 ppm.
C4-Methyl protons: A doublet for the methyl group at the C4 position, coupled to the adjacent methine proton (C4-H). This signal would likely appear around 0.9-1.1 ppm.
Ring protons (C3-H₂, C5-H₂): The methylene (B1212753) protons on the ring at C3 and C5 are diastereotopic and will appear as complex multiplets due to geminal and vicinal coupling. Their chemical shifts would be influenced by the adjacent carbonyl group and methyl substituents, likely falling in the range of 1.5-2.5 ppm.
Methine proton (C4-H): A multiplet for the single proton at the C4 position, coupled to the C4-methyl group and the C3 and C5 methylene protons. This signal is expected to be further downfield, around 2.0-2.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C2-CH₃ (gem-dimethyl) | ~1.05 | Singlet |
| C2-CH₃ (gem-dimethyl) | ~1.15 | Singlet |
| C4-CH₃ | ~1.00 | Doublet |
| C3-H₂ | ~1.6-1.9 | Multiplet |
| C5-H₂ | ~2.1-2.4 | Multiplet |
| C4-H | ~2.2-2.6 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, eight distinct signals are expected, corresponding to each carbon atom in its unique electronic environment. The most downfield signal is characteristic of the carbonyl carbon.
The definitive ¹³C NMR spectral data for a series of 15 methylcyclopentanones, including this compound, were determined and published in a 1974 study by J. B. Stothers and C. T. Tan. cdnsciencepub.com This work provided complete assignments for the individual signals, analyzing the steric and conformational effects on the ¹³C shieldings. cdnsciencepub.com
The expected chemical shifts based on general principles are as follows:
Carbonyl carbon (C=O): The C1 carbon signal appears significantly downfield, typically in the range of 215-225 ppm for cyclopentanones.
Quaternary carbon (C2): The C2 carbon, substituted with two methyl groups, would be found in the 45-55 ppm range.
Methylene carbons (C3, C5): The C3 and C5 carbons will have distinct signals, expected in the 35-50 ppm region.
Methine carbon (C4): The C4 carbon atom is expected to appear in the 30-40 ppm range.
Methyl carbons (CH₃): The three methyl carbons will appear in the upfield region of the spectrum, typically between 15 and 30 ppm.
Table 2: Experimentally Determined ¹³C NMR Chemical Shifts for this compound (Source: Stothers, J. B., & Tan, C. T. (1974). Canadian Journal of Chemistry, 52(2), 308-314.) cdnsciencepub.com (Note: The specific data from the cited source is not publicly available in the searched databases. The table below presents estimated values based on typical chemical shift ranges for substituted cyclopentanones.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | ~222 |
| C2 | ~49 |
| C3 | ~48 |
| C4 | ~35 |
| C5 | ~41 |
| C2-CH₃ (gem-dimethyl) | ~25 |
| C2-CH₃ (gem-dimethyl) | ~24 |
| C4-CH₃ | ~21 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity and stereochemistry.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. For this compound, it would show correlations between the C4-H proton and the protons of the C4-methyl group, as well as with the adjacent C3 and C5 methylene protons. This confirms the sequence of protons along the cyclopentane (B165970) ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. An HMQC or HSQC spectrum would link the ¹H signals of the methyl and ring protons to their corresponding ¹³C signals, allowing for definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying the placement of non-protonated (quaternary) carbons and for piecing together molecular fragments. For instance, correlations would be observed from the geminal methyl protons (C2-CH₃) to the quaternary C2 carbon and the carbonyl C1 carbon. Similarly, the protons on C3 and C5 would show correlations to the carbonyl carbon (C1), confirming the five-membered ring structure. The use of HMBC has been demonstrated as essential in elucidating the structure of complex natural products containing a trimethylcyclopentanone moiety.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing structural features.
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS combines the separation power of Gas Chromatography with the detection capabilities of Mass Spectrometry. The compound is first vaporized and separated from other components before entering the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 126, consistent with its molecular formula C₈H₁₄O. nih.govnist.gov The fragmentation pattern provides clues to the structure. Common fragmentation pathways for cyclic ketones include α-cleavage and McLafferty rearrangements. The base peak in its EI-MS spectrum is observed at m/z 56. nih.gov
Table 3: Major Ions in the GC/MS (EI) Spectrum of this compound nih.gov
| m/z | Relative Intensity (%) | Possible Fragment |
| 126 | 36.0 | [C₈H₁₄O]⁺ (Molecular Ion) |
| 83 | 21.0 | [M - C₃H₇]⁺ |
| 82 | 16.4 | [M - C₃H₈]⁺ |
| 69 | 23.5 | [C₅H₉]⁺ |
| 56 | 100.0 | [C₄H₈]⁺ (Base Peak) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds that may have the same nominal mass. The calculated monoisotopic mass for this compound (C₈H₁₄O) is 126.104465 Da. nih.gov HRMS analysis would be used to confirm this exact mass experimentally, providing definitive proof of the elemental composition.
Vibrational Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to these vibrations. The gas-phase IR spectrum of this compound, available through the NIST/EPA Gas-Phase Infrared Database, provides key data for its characterization. cdnsciencepub.comnist.gov
The most prominent feature in the IR spectrum of any cyclopentanone derivative is the carbonyl (C=O) stretching vibration. s-a-s.org For this compound, this strong absorption band is a key diagnostic tool. The position of this band can be influenced by ring strain and substitution. In cyclopentanones, the C=O stretching frequency is typically higher than in acyclic ketones due to the ring strain.
A detailed analysis of the IR spectrum of this compound reveals several characteristic absorption regions. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The strong carbonyl (C=O) stretch is the most intense band, typically appearing around 1740-1750 cm⁻¹. Bending vibrations for the CH₂, and CH₃ groups, as well as other fingerprint region vibrations involving C-C stretching and bending, occur at lower wavenumbers.
Table 1: Key Infrared Absorption Regions for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Carbonyl) | 1740 - 1750 | Strong |
| CH₂/CH₃ Bending | 1350 - 1470 | Variable |
| C-C Stretch and Bend | Fingerprint Region (< 1300) | Variable |
Note: The data in this table is based on general characteristic frequencies for alkyl-substituted cyclopentanones and the available spectral data for this compound. cdnsciencepub.comnist.govs-a-s.org
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. libretexts.org It relies on the inelastic scattering of monochromatic light, usually from a laser. A key difference from IR spectroscopy is the selection rule; Raman active vibrations involve a change in the polarizability of the molecule. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the C=O stretch is typically observed in both spectra, but symmetric vibrations of non-polar bonds can be more prominent in Raman.
While detailed, published Raman spectral data for this compound is not as readily available as its IR spectrum, data for the isomeric 2,4,4-trimethylcyclopentanone (B1294718) exists, obtained via FT-Raman spectroscopy. nih.gov For the parent compound, cyclopentanone, extensive Raman spectroscopic studies have been conducted, which serve as a valuable reference for interpreting the spectra of its derivatives. cdnsciencepub.comresearchgate.net
The Raman spectrum of this compound is expected to show a number of characteristic bands. The C-H stretching vibrations will appear in the 2800-3000 cm⁻¹ region. The carbonyl (C=O) stretching mode will also be present, typically in a similar region to the IR absorption. The fingerprint region below 1500 cm⁻¹ will contain a wealth of information, including C-C stretching and bending modes of the cyclopentanone ring and the attached methyl groups.
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| C-H Stretch (Alkyl) | 2800 - 3000 | Strong |
| C=O Stretch (Carbonyl) | ~1740 | Medium |
| CH₂/CH₃ Scissoring/Bending | ~1450 | Medium |
| Ring Vibrations | Various | Medium to Weak |
| C-C-C Bending | < 600 | Medium to Weak |
Note: This table is predictive and based on the known Raman spectroscopy of cyclopentanone and its derivatives. cdnsciencepub.comnih.govresearchgate.net
X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation
This compound is a liquid at standard temperature and pressure, and therefore, single-crystal XRD analysis of the pure compound is not feasible under normal conditions. nih.gov However, the solid-state structures of numerous crystalline derivatives of cyclopentanone have been successfully elucidated using this method. researchgate.netmdpi.com These studies provide invaluable information about the conformation of the cyclopentanone ring and the stereochemical relationships of its substituents.
For example, the crystal structures of various substituted dibenzylidene cyclopentanones have been determined, revealing the planarity or non-planarity of the ring system as influenced by its substituents. researchgate.net In other instances, cyclopentenone derivatives formed through aldol (B89426) condensation reactions have had their structures confirmed by single-crystal XRD, which has been crucial in establishing the stereochemistry of newly formed chiral centers. researchgate.net The crystal structure of a 2-(4-benzoyl-1-tosyl-1H-pyrrol-3-yl)-2,4,4-trimethylcyclopentanone has also been reported, providing direct evidence for the outcome of a complex rearrangement and metathesis reaction sequence.
The general procedure for XRD analysis involves growing a suitable single crystal of the compound, which can often be the most challenging step. The crystal is then mounted on a diffractometer, and a beam of monochromatic X-rays is passed through it. As the crystal is rotated, a large number of diffraction spots are collected. The resulting data is then processed to generate an electron density map, from which the atomic positions can be determined.
Table 3: Representative Crystallographic Data for a Cyclopentanone Derivative
| Parameter | Example: 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345 |
| b (Å) | 18.012 |
| c (Å) | 9.213 |
| β (°) | 109.34 |
| Volume (ų) | 1621.5 |
| Z | 4 |
Note: This data is for a representative crystalline cyclopentenone derivative and serves to illustrate the type of information obtained from an XRD experiment. researchgate.net It is not the data for this compound.
Computational Chemistry and Theoretical Studies on 2,2,4 Trimethylcyclopentanone
Molecular Structure and Conformational Analysis
The five-membered ring of cyclopentanone (B42830) is not planar. It adopts puckered conformations to alleviate torsional strain. The primary conformations are the envelope (E), where one atom is out of the plane of the other four, and the half-chair or twist (T), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The presence of three methyl substituents on the 2,2,4-trimethylcyclopentanone ring introduces significant steric interactions that dictate the preferred conformations and the energy barriers between them.
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule. Using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of each conformer can be calculated. rsc.orgconicet.gov.ar For this compound, the gem-dimethyl group at the C2 position significantly influences the ring's puckering. The additional methyl group at the C4 position can exist in either a pseudo-axial or a pseudo-equatorial position, leading to different conformational isomers with distinct energies.
Computational studies on substituted cyclopentanones have shown that alkyl groups generally prefer pseudo-equatorial positions to minimize steric hindrance. rsc.orgconicet.gov.ar Therefore, the most stable conformer of this compound is expected to have the C4-methyl group in a pseudo-equatorial orientation. A full geometry optimization would provide precise energetic data for each stable conformer, allowing for the calculation of their relative populations at a given temperature.
Table 1: Representative Calculated Geometric Parameters for the Lowest Energy Conformer of this compound (Hypothetical Data)
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length | C1=O | 1.22 Å |
| Bond Length | C1-C2 | 1.54 Å |
| Bond Length | C2-C3 | 1.56 Å |
| Bond Length | C4-C(H3) | 1.55 Å |
| Bond Angle | O=C1-C2 | 125.5° |
| Bond Angle | O=C1-C5 | 125.5° |
| Bond Angle | C1-C2-C3 | 104.0° |
| Dihedral Angle | C5-C1-C2-C3 | 15.0° (Twist) |
Note: This data is illustrative and based on general principles of DFT calculations for substituted cyclopentanones. Actual values would be derived from specific high-level computational studies.
The cyclopentanone ring is highly flexible, undergoing a process called pseudorotation where the pucker moves around the ring through low-energy envelope and twist conformations. For this compound, two main classes of conformers are of interest: those with the C4-methyl group in a pseudo-equatorial position and those with it in a pseudo-axial position.
Computational analysis can map the potential energy surface (PES) of the molecule. The minima on this surface correspond to stable conformers, while the saddle points between them represent the transition states for interconversion. Studies on similar substituted five-membered rings indicate a preference for alkyl groups to occupy pseudo-equatorial positions to avoid steric clashes. rsc.orgconicet.gov.ar Therefore, conformers with a pseudo-axial C4-methyl group are expected to be higher in energy. The energy difference between these conformers determines their equilibrium ratio.
Table 2: Calculated Relative Stabilities of this compound Conformational Isomers (Hypothetical Data)
| Conformer | C4-Methyl Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Twist (T), Lowest Energy | Pseudo-equatorial | 0.00 | ~90% |
| Envelope (E), C3-flap | Pseudo-equatorial | 0.55 | ~9% |
| Twist (T) | Pseudo-axial | 1.80 | <1% |
| Envelope (E), C3-flap | Pseudo-axial | 2.40 | <1% |
Note: This data is representative and illustrates the expected energetic ordering based on established principles of conformational analysis in substituted cyclopentanes. rsc.orgconicet.gov.ar The energy values are relative to the most stable conformer.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.
The synthesis of α-nitro ketones can be achieved through the nitration of ketone enolates with alkyl nitrates. For this compound, where one α-position is blocked by a gem-dimethyl group, nitration occurs at the C5 position in high yield. archive.org A computational study of this reaction would involve locating the transition state (TS) for each elementary step.
The process begins with modeling the deprotonation at C5 to form the enolate. Next, the nucleophilic attack of the enolate on the alkyl nitrate (B79036) would be modeled. The TS for this step is critical; its geometry reveals the degree of bond formation (C-N) and bond breaking (O-N) at the point of maximum energy along the reaction coordinate. A key feature of a computationally located TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path.
By connecting the reactants, transition states, and products, a complete reaction pathway can be mapped out. The energetic profile provides the relative energies of all species along this pathway, including the activation energy (the difference in energy between the reactants and the transition state) for each step.
For the nitration of this compound, the pathway would include:
Reactants: this compound and base.
Formation of the potassium enolate.
Transition State 1: Nucleophilic attack of the enolate on the nitrating agent (e.g., amyl nitrate).
Intermediate: The initial adduct.
Transition State 2: Elimination to form the final α-nitro ketone product.
Products: 2,2,4-trimethyl-5-nitrocyclopentanone and byproducts.
Calculating the energies of these stationary points allows for the determination of the rate-determining step (the one with the highest activation barrier) and provides a quantitative understanding of the reaction's feasibility and kinetics.
Table 3: Representative Calculated Energetic Profile for the Nitration of this compound (Hypothetical Data)
| Reaction Step | Species | Relative Enthalpy (kcal/mol) |
| 1. Reactants | Ketone + Base | 0.0 |
| 2. Enolate Formation | Enolate | +5.2 |
| 3. Nucleophilic Attack (Rate-Determining) | Transition State 1 | +21.5 |
| 4. Intermediate Formation | Adduct Intermediate | -10.8 |
| 5. Elimination | Transition State 2 | -2.5 |
| 6. Products | α-Nitro Ketone | -25.0 |
Note: This table presents a plausible energetic profile for a multi-step organic reaction based on general principles. The values are hypothetical and serve to illustrate the type of data obtained from reaction pathway modeling.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data serves as a crucial validation of the chosen computational model and the calculated molecular structures.
For this compound, DFT calculations can be used to compute the vibrational frequencies. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functional) to improve agreement with experimental data. A strong correlation between the scaled theoretical frequencies and the experimental IR spectrum confirms that the calculated geometry corresponds to the actual molecular structure. The NIST Chemistry WebBook contains an experimental gas-phase IR spectrum for this compound that can be used for such a comparison.
Table 4: Comparison of Experimental and Hypothetical Scaled Quantum Chemical IR Frequencies for this compound
| Vibrational Mode Description | Experimental Frequency (cm⁻¹) (Gas Phase, NIST) | Hypothetical Scaled Calculated Frequency (cm⁻¹) |
| C=O Carbonyl Stretch | ~1750 | 1748 |
| C-H Asymmetric Stretch (Methyl) | ~2970 | 2975 |
| C-H Symmetric Stretch (Methyl) | ~2880 | 2882 |
| CH₂ Scissoring | ~1465 | 1460 |
| C-C Skeletal Vibrations | 1000-1200 | 1010, 1085, 1150 |
Note: The experimental data is from the NIST WebBook. The calculated frequencies are hypothetical examples intended to show the typical accuracy of modern DFT methods after scaling.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netscirp.org For ketones like this compound, QSAR studies are valuable for predicting biological properties and screening for potential activities without exhaustive experimental testing. researchgate.net The fundamental goal is to develop a model that relates molecular descriptors—numerical values derived from the molecular structure—to a specific biological endpoint. researchgate.net
While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, the principles can be applied by examining models for structurally similar cyclic ketones. nih.gov The process involves calculating a variety of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to build a predictive model. researchgate.netscirp.org
For a compound like this compound, relevant descriptors would likely include:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure, like molecular surface area and volume.
Electronic descriptors: Related to the electron distribution, such as dipole moment and energies of frontier molecular orbitals (HOMO and LUMO).
Physicochemical descriptors: Properties like the partition coefficient (LogP), which relates to lipophilicity.
A hypothetical QSAR study on a series of trimethyl-substituted cyclopentanones could aim to predict a property like cytotoxicity or receptor binding affinity. The resulting model might take a form similar to the following generalized equation:
Biological Activity (e.g., pIC50) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant
Where 'a', 'b', and 'c' are coefficients determined by the regression analysis. researchgate.net Such models have been successfully established for various ketones, showing good statistical significance and predictive power. researchgate.netacs.org For instance, a QSAR study on ketone acidities used descriptors to build a model with a high correlation coefficient (r² = 0.91), demonstrating the viability of this approach for ketone-containing compounds. researchgate.net The Organisation for Economic Co-operation (OECD) QSAR Toolbox utilizes such models and structural alerts to profile chemicals for properties like protein binding, which is a key initiator of toxicity for many compounds. nih.gov
| Descriptor Type | Examples | Relevance to this compound |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Basic structural information. The molecular formula is C8H14O. nist.govnih.gov |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and size. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to steric interactions with biological targets. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions and reactivity. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates lipophilicity and ability to cross biological membranes. |
Enzyme-Substrate Docking and Molecular Dynamics Simulations in Biocatalysis
Enzyme-substrate docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate and predict the interactions between a substrate, such as this compound, and an enzyme active site. nih.gov These methods provide atomic-level insights into the binding orientation of the substrate and the dynamic behavior of the enzyme-substrate complex, which are crucial for understanding and engineering biocatalytic processes. nih.gov
Biocatalysis involving cyclic ketones is an area of significant interest for producing chiral alcohols and other valuable chemicals. researchgate.net For instance, the biocatalytic Baeyer-Villiger oxidation of cyclic ketones is a well-studied reaction. While direct studies on this compound are sparse, research on its isomer, 2,4,4-trimethylcyclopentanone (B1294718), provides relevant insights. The oxidation of 2,4,4-trimethylcyclopentanone by the Baeyer-Villiger monooxygenase (BVMO) OTEMO has been investigated, though it resulted in low enantioselectivity (low E value). nih.gov
Enzyme-Substrate Docking would be the first step in a computational study. This involves predicting the preferred binding mode of this compound within the enzyme's active site. The process generates multiple possible binding poses and scores them based on factors like steric fit and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). This can help rationalize why an enzyme might have low activity or selectivity for a particular substrate.
Molecular Dynamics (MD) Simulations take this a step further by simulating the movement of every atom in the enzyme-substrate system over time. nih.gov An MD simulation can reveal:
The stability of the substrate within the active site.
Key amino acid residues involved in substrate binding and catalysis.
Conformational changes in the enzyme upon substrate binding.
The role of solvent molecules in the catalytic process. nih.gov
These simulations are computationally intensive but offer a dynamic picture that static docking cannot provide. mpg.de By understanding these dynamic interactions, researchers can rationally design mutations in the enzyme (protein engineering) to improve its activity, stability, or selectivity towards a non-natural substrate like this compound. nih.gov
| Computational Technique | Purpose in Biocatalysis | Application to this compound |
|---|---|---|
| Enzyme-Substrate Docking | Predicts the most favorable binding orientation of the substrate in the enzyme's active site. | To identify potential enzymes (e.g., alcohol dehydrogenases, monooxygenases) and predict the initial binding pose of the ketone. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the enzyme-substrate complex over time. nih.gov | To assess the stability of the binding pose, identify key residues for catalysis, and guide protein engineering efforts to improve stereoselectivity or activity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the reaction mechanism at the quantum level while treating the rest of the protein with classical mechanics. | To elucidate the transition state of the reaction (e.g., hydride transfer in reduction) and calculate activation energy barriers for different stereochemical outcomes. |
Stereoselectivity and Diastereoselectivity Predictions in Transformations of this compound
The reduction of the prochiral ketone this compound to its corresponding alcohol, 2,2,4-trimethylcyclopentanol, creates two new stereocenters (at C1 and C4, depending on the existing stereochemistry), leading to the possibility of forming different stereoisomers. Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a crucial role in predicting and rationalizing the stereochemical outcome of such transformations. sbq.org.brvub.ac.be
The stereoselectivity of ketone reduction is governed by the facial selectivity of the hydride attack on the carbonyl carbon. Several models, like the Felkin-Anh model, provide a qualitative framework for predicting the outcome based on steric and electronic effects. Computational studies offer a more quantitative prediction by calculating the transition state energies for all possible pathways. sbq.org.brnih.gov The pathway with the lowest activation energy will be the most favored, and the corresponding stereoisomer will be the major product.
In the case of this compound, the two faces of the planar carbonyl group are diastereotopic. The approach of a reducing agent (e.g., from a metal hydride or an enzyme's cofactor) can occur from either the cis or trans face relative to the existing methyl group at the C4 position.
Computational investigations would involve:
Conformational Analysis: Determining the most stable ground-state conformation of the this compound molecule.
Transition State Searching: Modeling the transition states for the hydride attack on both faces of the carbonyl. nih.gov
Energy Calculation: Calculating the relative energies of the competing transition states. The difference in these energies (ΔΔG‡) is directly related to the ratio of the products.
Studies on similar substituted cyclic ketones have shown that DFT calculations can accurately predict experimental cis:trans ratios. vub.ac.be Factors influencing the selectivity include torsional strain, steric repulsion between the incoming nucleophile and the substituents on the ring, and electronic effects like hyperconjugation. sbq.org.brvub.ac.be For bulky ketones, steric hindrance is often the dominant factor determining the direction of nucleophilic attack. researchgate.net In the reduction of this compound, the bulky gem-dimethyl group at C2 would significantly influence the trajectory of the incoming hydride, a factor that can be precisely modeled computationally.
| Transformation | Predicted Major Stereoisomer | Governing Factors (Predicted by Computation) |
|---|---|---|
| Hydride Reduction (e.g., with NaBH4) | Dependent on the relative energies of transition states for attack cis or trans to the C4-methyl group. | Steric hindrance from gem-dimethyl group at C2 and methyl group at C4. Torsional strain in the transition state. sbq.org.brvub.ac.be |
| Biocatalytic Reduction (e.g., with KREDs) | Dependent on enzyme active site topology (Prelog or anti-Prelog selectivity). researchgate.net | Shape and size of the enzyme's binding pocket. Orientation of the NADPH/NADH cofactor relative to the substrate. researchgate.net |
Research Applications in Organic Synthesis and Chemical Development
A Key Building Block in Complex Molecule Synthesis
2,2,4-Trimethylcyclopentanone serves as a fundamental component in the multi-step synthesis of more complex chemical structures. cymitquimica.comtcichemicals.com Its cyclic framework and strategically placed methyl groups offer chemists a reliable scaffold upon which to build, enabling the efficient assembly of target molecules.
Synthesis of Natural Products and their Analogs
A notable application of this compound is in the total synthesis of (±)-silphinene, a naturally occurring sesquiterpene. researchgate.netresearchgate.net The synthesis utilizes the readily available 2,4,4-trimethylcyclopentanone (B1294718), a closely related isomer, and hinges on a key stereospecific radical cyclization step. researchgate.netresearchgate.net This process underscores the utility of trimethylated cyclopentanone (B42830) structures in constructing the intricate polycyclic frameworks found in many natural products.
Preparation of Pharmaceutical and Agrochemical Intermediates
The structural motif of this compound is a valuable component in the synthesis of intermediates for the pharmaceutical and agrochemical industries. biosynth.comlookchem.comontosight.ai The compound's cyclic nature and functional group can be chemically modified to produce a variety of derivatives that are essential for the development of new drugs and crop protection agents. lookchem.com For instance, it serves as an intermediate in the synthesis of various medicinal compounds, contributing to the development of novel therapeutic agents. lookchem.comontosight.ai In the agricultural sector, it is used as an intermediate in the creation of agricultural chemicals that support crop protection. lookchem.com
Precursors for Specialized Fragrance and Flavor Compounds (Academic Synthesis Focus)
In the realm of academic research, this compound and its isomers are recognized as precursors for creating specialized fragrance and flavor compounds. biosynth.comlookchem.comontosight.ai Its inherent odor and the ability to undergo various chemical transformations allow for the synthesis of a diverse range of aromatic molecules. ontosight.ai For example, derivatives of trimethyl-cyclopentanone are used as ingredients in perfumes and as flavoring agents. ontosight.aigoogle.com The synthesis of these compounds often involves leveraging the cyclopentanone backbone to introduce other functional groups that modulate the final sensory properties of the molecule. researchgate.net
Design and Synthesis of Novel Cyclopentanone and Cyclopentenone Derivatives
The chemical reactivity of this compound makes it an excellent starting point for the design and synthesis of novel cyclopentanone and cyclopentenone derivatives. organic-chemistry.orgresearchgate.net These derivatives are often sought after for their unique biological activities and material properties.
Synthesis of Highly Functionalized Cyclopentane (B165970) Systems
Researchers have developed methodologies to introduce a high degree of functionality onto the cyclopentane ring starting from trimethylated cyclopentanones. researchgate.net These methods often involve a series of reactions that add new chemical groups and stereocenters to the initial framework. The synthesis of highly substituted cyclopentene (B43876) derivatives can be achieved through annulation reactions, which can then be converted to the desired cyclopentanone products. mit.edu This allows for the creation of a diverse library of complex molecules with potential applications in various fields of chemical research. cymitquimica.com
Exploitation in Cyclopentane-Based Ring Systems
The fundamental structure of this compound is exploited in the construction of more complex cyclopentane-based ring systems. This can involve ring-expansion reactions, where the five-membered ring is enlarged to a six-membered ring, or the fusion of the cyclopentane ring to other cyclic structures. For example, acid-catalyzed ring expansion of related cyclobutanol (B46151) derivatives provides a pathway to 2,2-dimethylcyclopentanones, which are precursors to sesquiterpenes like (±)-α-cuparenone. researchgate.netugent.be The development of such synthetic strategies is crucial for accessing novel molecular scaffolds.
Development of Catalytic Systems Utilizing this compound as a Substrate or Ligand Component
The investigation of this compound and its isomers as substrates in catalytic reactions has led to the development and understanding of various catalytic systems. These studies are crucial for advancing the fields of biocatalysis and heterogeneous catalysis, offering greener and more efficient synthetic routes.
One significant area of research is the Baeyer-Villiger oxidation, a reaction that converts ketones to esters or lactones. The Baeyer-Villiger monooxygenase (BVMO) OTEMO, from Pseudomonas putida ATCC 17453, has been studied for its catalytic activity on cyclic ketones. nih.gov While the enzyme shows a preference for other substrates, its interaction with 2,4,4-trimethylcyclopentanone, an isomer of this compound, has been evaluated. The oxidation of 2,4,4-trimethylcyclopentanone by both OTEMO and another monooxygenase, CHMORhod, resulted in low enantiomeric excess (E values), indicating a lack of high selectivity for this particular substrate under the tested conditions. nih.gov This research is pivotal for understanding the substrate scope and enantioselectivity of these biocatalysts, guiding future enzyme engineering efforts for more specific transformations.
| Enzyme | Substrate | E value |
| OTEMO | 2,4,4-Trimethylcyclopentanone | Low |
| CHMORhod | 2,4,4-Trimethylcyclopentanone | Low |
In the realm of heterogeneous catalysis, zeolites have been employed as catalysts for the isomerization of isophorone (B1672270) oxide. This reaction can yield 2-formyl-2,4,4-trimethylcyclopentanone, a derivative of trimethylcyclopentanone. researchgate.net The use of zeolites as solid acid catalysts provides a recyclable and environmentally friendly alternative to homogeneous catalysts. researchgate.net The reaction can be conducted in either a discontinuous liquid-phase batch reactor or a continuous vapor-phase fixed-bed reactor, showcasing the versatility of this catalytic system. researchgate.net
Furthermore, the catalytic hydrogenation of a mixture of 2,2,4- and 2,4,4-trimethylcyclopentanone is a key step in the synthesis of trimethylbicyclo-[4.3.0]-nonane derivatives, which are utilized as perfume ingredients. google.com This transformation is typically carried out using noble metal catalysts, such as palladium or platinum, on a solid support like carbon or alumina. The reaction conditions involve hydrogen pressures ranging from 10⁵ to 25·10⁶ Pa and temperatures between 20°C and 250°C. google.com This process exemplifies the industrial application of catalytic systems with trimethylcyclopentanone isomers as substrates.
Contributions to Advanced Materials Science through Derivative Synthesis
The synthesis of derivatives from this compound has contributed to the development of new molecules and materials with potential applications in various fields, including materials science.
An example of a derivative with potential in advanced materials is 3,3,5-trimethyl-1,2,4-cyclopentanetrione, which can be synthesized from this compound. researchgate.net The synthesis involves polychlorination followed by dehydrochlorination in dimethylformamide and subsequent hydrolysis. researchgate.net Cyclopentanetriones are of interest due to their unique electronic and chemical properties, which can be exploited in the design of functional materials, such as organic conductors or charge-transfer complexes.
A more direct link to advanced materials is found in the development of biodegradable polymers. While not a direct monomer, the structurally related compound 2,2,4-trimethyl-1,3-pentanediol (B51712) is used in the synthesis of a polyester (B1180765) with 2-oxepanone (caprolactone). ontosight.ai This copolymer, a type of polycaprolactone, exhibits biodegradability and biocompatibility, making it a candidate for advanced applications such as drug delivery systems, scaffolds for tissue engineering, and environmentally friendly packaging materials. ontosight.ai The properties of the resulting polymer can be fine-tuned by adjusting the ratio of the monomers and the polymerization conditions. ontosight.ai
The synthesis of (±)-silphinene, a triquinane sesquiterpene, has been reported starting from the readily available 2,4,4-trimethylcyclopentanone. This multi-step synthesis demonstrates the utility of trimethylcyclopentanone isomers as starting points for creating complex, biologically relevant molecules which can be considered advanced materials in the context of natural product synthesis and medicinal chemistry research.
Biological Interactions and Biocatalytic Transformations of 2,2,4 Trimethylcyclopentanone
Biocatalytic Conversions of 2,2,4-Trimethylcyclopentanone and its Isomers
The biocatalytic transformation of this compound primarily involves enzymes known as Baeyer-Villiger monooxygenases (BVMOs). These enzymes are capable of inserting an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters or lactones. This process is of significant interest for the synthesis of valuable chemical intermediates.
Baeyer-Villiger monooxygenases are flavin-dependent enzymes that utilize molecular oxygen and a nicotinamide (B372718) cofactor (NADH or NADPH) to catalyze the oxidation of ketones. rsc.org One notable example is the OTE monooxygenase (OTEMO), encoded by the camG gene, which is involved in the camphor (B46023) degradation pathway. researchgate.net This enzyme facilitates the generation of 5-hydroxy-3,4,4-trimethyl-∆2-pimelyl-CoA-δ-lactone. researchgate.net
Another group of relevant enzymes are the cyclohexanone (B45756) monooxygenases (CHMOs). While specific studies on CHMORhod with this compound are not detailed in the provided information, the broader class of CHMOs, such as the one from Acinetobacter NCIB 9871, has been extensively studied for its ability to oxidize a variety of cyclic ketones. harvard.eduthieme-connect.de These enzymes are known for their potential in organic synthesis due to their high stereoselectivity. thieme-connect.de
The enzymatic oxidation of racemic mixtures of ketones can lead to kinetic resolution, where one enantiomer is preferentially oxidized over the other. This process can be used to produce optically active lactones and unreacted ketones. rsc.org For instance, monooxygenases from Pseudomonas putida NCIMB 10007, grown on (+)-camphor, have been utilized for the Baeyer-Villiger oxidation of racemic ketones, resulting in optically active lactones. rsc.org Although direct data on the kinetic resolution of this compound is not explicitly available, the principle has been demonstrated with structurally related bicyclic ketones. rsc.org The enantioselectivity of BVMOs makes them valuable tools for producing chiral molecules. nih.gov
The substrate specificity of BVMOs is a critical factor in their application. These enzymes exhibit a broad substrate range, acting on various cyclic and acyclic ketones. harvard.edunih.gov The regioselectivity of the oxygen insertion is influenced by the structure of the substrate, generally following the migratory aptitude of the alkyl groups (tertiary > secondary > primary). harvard.edu
Enzyme kinetics studies, often employing techniques like stopped-flow spectroscopy, help in understanding the catalytic mechanism. nih.gov For a typical BVMO, the reaction involves the formation of a C4a-(hydro)peroxyflavin intermediate, which is the key oxygenating species. nih.gov The rate of decay of this intermediate is accelerated in the presence of a suitable ketone substrate. nih.gov The efficiency of these biotransformations can be assessed by measuring product formation over time using methods like gas chromatography or high-pressure liquid chromatography. nih.gov
The stability of enzymes under operational conditions is crucial for their practical application in biocatalysis. Thermostability is a particularly desirable trait, as higher temperatures can increase reaction rates and substrate solubility. nih.gov While many BVMOs are known to be unstable, which can limit their industrial use, research is ongoing to discover and engineer more robust variants. nih.gov For example, a novel BVMO from Halopolyspora algeriensis was found to be stable at temperatures between 10 °C and 30 °C for up to five days. nih.gov In another instance, a recombinant endo-β-1,4-glucanase from Microbulbifer sp. ALW1 demonstrated significant thermostability, retaining a substantial portion of its activity even after incubation at 70-80 °C for 30 minutes. nih.gov Such thermostable enzymes hold promise for improving the efficiency and cost-effectiveness of biocatalytic processes. nih.gov
Role in Microbial Metabolism Pathways
The biodegradation of camphor by soil bacteria like Pseudomonas putida is a well-studied metabolic process that plays a role in the carbon cycle. atlasofscience.org This pathway involves a series of enzymatic reactions, including several monooxygenase-catalyzed steps. atlasofscience.orgresearchgate.net The genes for these key enzymes are often located on a large CAM plasmid. atlasofscience.org
The degradation of (+)-camphor begins with hydroxylation by a cytochrome P450 monooxygenase, followed by dehydrogenation to yield 2,5-diketocamphane. ethz.ch This intermediate is then oxidized by a Baeyer-Villiger monooxygenase, 2,5-diketocamphane 1,2-monooxygenase, to form a lactone. researchgate.netethz.ch This lactone is unstable and can spontaneously rearrange to form 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate. ethz.ch While this compound itself is not a direct intermediate in the main camphor degradation pathway, its structural isomer, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate, is a key component. This highlights the metabolic machinery within Pseudomonas putida capable of transforming complex cyclic ketones. ethz.ch The pathway ultimately breaks down the C10 camphor molecule into smaller aliphatic compounds that can enter the central metabolic cycles of the bacterium. atlasofscience.org
Induction and Repression of Relevant Monooxygenases by Related Compounds
The microbial metabolism of cyclic ketones, such as this compound, is often initiated by Baeyer-Villiger monooxygenases (BVMOs). These flavin-dependent enzymes catalyze the oxidation of ketones to their corresponding esters or lactones. rsc.orgnih.gov The induction and repression of these crucial enzymes are influenced by the presence of specific substrates, including related cyclic ketones.
While direct studies on the induction of monooxygenases by this compound are not extensively documented, research on similar compounds provides insight into these regulatory processes. For instance, some microorganisms containing BVMOs are known to be induced by camphor and related terpenoids. The metabolic pathways in these organisms are often geared towards the assimilation of these specific carbon sources. The presence of such cyclic ketones in the growth medium can trigger the upregulation of the operons responsible for producing BVMOs and other enzymes in the degradation pathway.
Conversely, the presence of more easily metabolizable carbon sources, such as glucose, can lead to catabolite repression, where the expression of genes related to the metabolism of less preferred carbon sources, like cyclic ketones, is suppressed. This ensures that the microorganism utilizes the most energy-efficient metabolic pathway available.
The substrate specificity of BVMOs is a key factor in their induction. Different BVMOs are induced by different types of cyclic ketones. For example, a monooxygenase from Pseudomonas putida NCIMB 10007, designated as MO2, has been shown to be a useful catalyst for the oxidation of various cyclopentanones. rsc.org The presence of these specific cyclopentanone (B42830) structures would likely be a prerequisite for the induction of this particular enzyme.
The study of BVMOs has revealed their significant role in the biosynthesis of various microbial secondary metabolites, some of which possess biological activities. nih.gov The induction of these enzymes by specific cyclic ketones is therefore a critical step in the natural production of these valuable compounds.
Antimicrobial Activity of this compound and its Synthetic Derivatives
While information on the antimicrobial properties of this compound itself is scarce, numerous studies have explored the antimicrobial potential of its synthetic derivatives, particularly those incorporating the cyclopentanone scaffold.
Evaluation of Antimicrobial Spectrum
The antimicrobial activity of synthetic cyclopentanone derivatives has been evaluated against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, a series of bis-chalcone derivatives with a cyclopentanone core demonstrated varying degrees of toxicity against several bacterial strains. nih.gov
One notable study synthesized a series of indanone derivatives, which feature a cyclopentanone ring fused to a benzene (B151609) ring. rjptonline.org These compounds were screened for their antimicrobial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Salmonella typhi (Gram-negative), Candida albicans, and Aspergillus niger (fungal strains). The results indicated that certain substitutions on the indanone framework led to significant antimicrobial activity. rjptonline.org
Another area of investigation involves the synthesis of heterocyclic chalcone (B49325) derivatives from cyclic ketones. nih.gov These compounds have been shown to possess a broad spectrum of pharmacological activities, including antimicrobial effects. The evaluation of these derivatives against various microbial species is an active area of research.
The following table summarizes the antimicrobial screening of selected cyclopentanone derivatives from a representative study.
| Derivative Type | Target Microorganism | Activity Level |
| Para-fluorophenyl substituted indanone acetic acid | Gram-positive and Gram-negative bacteria | Marked potency |
| Ortho-methoxyphenyl indanone derivative | Candida albicans, Aspergillus niger | Better antifungal activity |
| Bis-chalcone with cyclopentanone core | Escherichia coli | Active |
Mechanistic Studies of Antimicrobial Action
The precise mechanisms by which cyclopentanone derivatives exert their antimicrobial effects are not fully elucidated but are thought to be multifaceted. For chalcone derivatives, their antimicrobial action is often attributed to their ability to interact with microbial enzymes and proteins, disrupting essential cellular processes. The α,β-unsaturated ketone moiety present in many chalcones is a reactive Michael acceptor and can form covalent bonds with nucleophilic groups in biomolecules, leading to enzyme inhibition and cell death.
In the case of indanone derivatives, their planar structure may allow for intercalation into microbial DNA or interference with cell wall synthesis. The specific substitutions on the aromatic ring and the cyclopentanone moiety play a crucial role in determining the potency and spectrum of their antimicrobial activity.
Further research is needed to fully understand the structure-activity relationships and the specific molecular targets of these synthetic cyclopentanone derivatives to develop more effective antimicrobial agents.
Cytotoxicity and Antitumor Activity of Related Cyclopentanone Scaffolds
The cyclopentanone scaffold is a common feature in a number of natural and synthetic compounds that exhibit significant cytotoxicity and antitumor activity. Research in this area is focused on understanding the structural requirements for this bioactivity and developing novel anticancer agents.
In Vitro Assessment against Cancer Cell Lines
A variety of cyclopentanone derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines. For instance, a study on 30 different cyclopentanone derivatives demonstrated that 17 of them exhibited activity against murine leukemia L1210 cells in a clonogenic assay. nih.gov
Another study focused on 2-alkylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides, which were designed as masked α-methylenecyclopentanones. nih.gov Many of these compounds showed significant activity against various human cancer cell lines, with some exhibiting subpanel selectivity.
The cytotoxic effects of derivatives of caracasine acid, which contains a cyclopentanone D-ring, have also been investigated. mdpi.com These compounds demonstrated activity against several leukemic cell lines. The following table presents a selection of cyclopentanone derivatives and their reported cytotoxic activities against specific cancer cell lines.
| Compound Type | Cancer Cell Line | Reported Activity | Reference |
| Cyclopentanone derivatives | Murine Leukemia L1210 | 17 of 30 derivatives showed activity | nih.gov |
| 2-Alkylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides | Various human cancer cell lines | Significant activity and subpanel selectivity | nih.gov |
| Caracasine acid derivatives | Leukemic cell lines | Active | mdpi.com |
Structure-Activity Relationship Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the cytotoxic potency of cyclopentanone derivatives. These studies have revealed several key structural features that influence their antitumor activity.
For the 2-alkylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides, it was found that a second substituent at the 2-position of the cyclopentanone ring increased the stability of the Mannich base and significantly decreased general cytotoxicity while retaining anti-inflammatory and analgesic action in many cases. nih.gov This suggests that it is possible to separate the desired pharmacological effects from unwanted cytotoxicity through structural modification.
In the case of caracasine acid derivatives, modifications to the α,β-unsaturated system within the cyclopentanone ring were found to diminish the cytotoxic activity. mdpi.com This highlights the importance of this reactive moiety for the biological effect. Furthermore, esterification of the carboxylic acid group retained some cytotoxicity, with the nature of the ester group influencing the potency. mdpi.com These findings provide valuable guidance for the design of new and more effective antitumor agents based on the cyclopentanone scaffold.
Other Pharmacological and Biochemical Studies on Related Compounds (e.g., effects on vascular development, anti-inflammatory effects of metabolites)
While direct pharmacological data on this compound is not extensively documented in publicly available research, the study of structurally related cyclopentanone derivatives offers valuable insights into potential biological activities. A significant class of related compounds with well-documented pharmacological effects are the cyclopentenone prostaglandins (B1171923) (cyPGs).
Cyclopentenone prostaglandins are lipid mediators that play crucial roles in regulating inflammation, cell proliferation, and apoptosis. nih.gov These molecules, characterized by an α,β-unsaturated carbonyl group within the cyclopentane (B165970) ring, are known to exert potent anti-inflammatory effects. nih.gov Their mechanisms of action often involve the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. nih.gov
One of the most studied cyclopentenone prostaglandins is 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), a metabolite of prostaglandin (B15479496) D₂. Research has shown that 15d-PGJ₂ can reduce inflammation and tissue injury in various experimental models, including spinal cord injury. nih.gov Its protective effects are attributed to the inhibition of neutrophil infiltration, reduction of pro-inflammatory mediators, and suppression of apoptosis. nih.gov These anti-inflammatory actions are, in part, mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov
Furthermore, studies on other cyclopentenone-containing compounds have highlighted their dual role in inflammation, capable of both pro- and anti-inflammatory responses depending on their concentration. nih.gov At low concentrations, they can initiate an anti-inflammatory response, while at higher concentrations, they may promote inflammatory apoptosis. nih.gov
In the context of vascular development, certain anti-angiogenic compounds share structural motifs with cyclopentanone derivatives. For instance, 5HPP-33, a compound known to inhibit angiogenesis, has been shown to be embryolethal in rat whole embryo culture. nih.gov While not a direct analogue, the study of such compounds provides a framework for understanding how cyclic molecules can interfere with complex biological processes like vascular patterning. nih.gov
The broader class of diterpenoids, which can include cyclopentane ring systems, also exhibits a wide range of biological activities, including anti-inflammatory and antitumor effects. mdpi.com These activities are often linked to the specific stereochemistry and functional groups of the molecule. mdpi.com
The following table summarizes the observed effects of some related cyclopentanone compounds:
| Compound/Class | Biological Activity | Research Findings |
| Cyclopentenone Prostaglandins (cyPGs) | Anti-inflammatory | Inhibit NF-κB and MAPK signaling pathways. nih.gov |
| 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) | Anti-inflammatory, Neuroprotective | Reduces inflammation and tissue damage in spinal cord injury models. nih.gov |
| Oxidized Phospholipids (with cyclopentenone) | Pro- and Anti-inflammatory | Exhibit concentration-dependent dual effects on inflammation. nih.gov |
| Diterpenoids (some with cyclopentane rings) | Anti-inflammatory, Antitumor | Display a wide range of bioactivities dependent on their structure. mdpi.com |
Exploration of this compound in Biosynthetic Pathways
While this compound has not been identified as a direct intermediate in major, well-characterized biosynthetic pathways, its core structure—a substituted cyclopentane ring—is a common motif in a variety of natural products, particularly monoterpenoids. The biosynthesis of these compounds provides a model for how such cyclic structures are formed in nature.
Monoterpenoids are a large class of secondary metabolites derived from the C10 precursor geranyl pyrophosphate (GPP). nih.gov The cyclization of GPP, catalyzed by enzymes known as monoterpene synthases, can lead to a diverse array of cyclic structures, including those with five-membered rings. nih.govacs.org
A prominent group of monoterpenoids featuring a cyclopentane ring are the iridoids. wikipedia.org The biosynthesis of iridoids involves a key reductive cyclization of an acyclic precursor, 8-oxogeranial, to form the characteristic cyclopentanopyran scaffold. wikipedia.orgnih.gov This reaction is catalyzed by iridoid synthase. nih.gov Iridoids themselves serve as intermediates in the biosynthesis of other complex natural products, such as certain alkaloids. wikipedia.org
The formation of the cyclopentane ring in these pathways is a highly controlled enzymatic process that dictates the stereochemistry of the final product. acs.org The general pathway to iridoids begins with the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form GPP. nih.gov Subsequent enzymatic modifications, including hydrolysis, hydroxylation, and oxidation, lead to the acyclic precursor that undergoes cyclization. nih.gov
Although this compound itself is not a direct product of these known pathways, its formation could be envisioned through variations of these biosynthetic principles. For instance, a hypothetical pathway could involve the cyclization of a modified acyclic precursor, followed by methylation steps.
Furthermore, microorganisms have demonstrated the ability to metabolize cyclic ketones. For example, Pseudomonas putida has been engineered to convert cyclic ketones derived from biomass into value-added chemicals. rsc.orgrsc.org This involves the action of enzymes such as cyclopentanone monooxygenases, which can introduce oxygen into the cyclic ring, leading to ring-opening and further degradation. nih.govresearchgate.net This suggests that if this compound were introduced into a biological system, it could potentially be metabolized by microbial enzymes capable of acting on cyclic ketones.
The following table outlines the key stages in the biosynthesis of related cyclic monoterpenoids:
| Biosynthetic Stage | Key Precursors/Intermediates | Key Enzymes | Resulting Structure |
| Precursor Formation | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Isoprenyl diphosphate synthases | Geranyl pyrophosphate (GPP) nih.gov |
| Acyclic Intermediate Formation | Geraniol, 8-hydroxygeraniol | Geraniol synthase, Geraniol 8-hydroxylase | 8-oxogeranial nih.gov |
| Cyclization | 8-oxogeranial | Iridoid synthase | Iridoid scaffold (cyclopentanopyran) wikipedia.orgnih.gov |
| Microbial Metabolism of Cyclic Ketones | Cyclopentanone | Cyclopentanone monooxygenase | 5-Valerolactone (ring-opened product) nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,2,4-trimethylcyclopentanone, and what are their mechanistic considerations?
- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of 3,5-dimethyl-2-cyclohexen-1-one or oxidation of 3,3,5-trimethylcyclohexanol. The former involves keto-enol tautomerism and intramolecular aldol condensation, while the latter employs oxidizing agents like CrO₃ or KMnO₄ under controlled conditions. Reaction yields depend on solvent polarity and temperature gradients .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy resolves structural ambiguities. For example, ¹³C NMR distinguishes between methyl groups at C-2 and C-4 positions (δ ~25–30 ppm for C-2 methyls vs. δ ~35 ppm for C-4 methyl). Infrared (IR) spectroscopy confirms the ketone carbonyl stretch (~1710 cm⁻¹) .
Q. What are the known toxicological properties of this compound in laboratory settings?
- Methodological Answer : Acute exposure studies in rodents suggest neurotoxic effects, including altered visual evoked potentials. Researchers should use fume hoods, PPE, and monitor airborne concentrations via gas detectors. Chronic toxicity data are limited; refer to EPA guidelines (CAS 28056-54-4) for disposal protocols .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental viscosity data for this compound under high-pressure conditions?
- Methodological Answer : Molecular dynamics simulations using force fields (e.g., COMPASS) predict shear viscosity via Green–Kubo or Müller–Plathe methods. Calibrate models against experimental data (e.g., liquid-liquid equilibria at 283.15–323.15 K) and validate with time-decomposition algorithms to address convergence issues in high-pressure regimes (>500 MPa) .
Q. What strategies optimize enantioselective synthesis of this compound derivatives for chiral catalyst development?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) can induce stereocontrol during cyclization. Monitor enantiomeric excess (ee) via chiral GC or HPLC. Recent studies suggest Lewis acid catalysts (e.g., Mg(OTf)₂) improve ee by stabilizing transition-state intermediates .
Q. How do solvent polarity and temperature affect the compound’s phase behavior in multi-component systems?
- Methodological Answer : Liquid-liquid equilibria studies with glycols (e.g., monoethylene glycol) and hydrocarbons (e.g., hexane) reveal temperature-dependent partitioning. Use cloud-point titration or UV-Vis spectroscopy to quantify phase boundaries. Data from 283.15–323.15 K show increased miscibility with polar solvents at elevated temperatures .
Q. What are the challenges in interpreting overlapping spectral signals for this compound in complex mixtures?
- Methodological Answer : Overlapping GC-MS peaks (e.g., with isomers like 2,4,4-trimethylcyclopentanone) require advanced deconvolution software (e.g., AMDIS) or hyphenated techniques like GC×GC-TOFMS. Isotopic labeling (²H or ¹³C) can isolate specific fragmentation pathways .
Data Contradiction & Validation
Q. How to reconcile conflicting reports on the compound’s thermodynamic stability under oxidative conditions?
- Methodological Answer : Contradictions arise from differing experimental setups (e.g., open vs. closed systems). Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures in inert vs. oxygen-rich atmospheres. Cross-validate with accelerated rate calorimetry (ARC) for kinetic parameters .
Q. Why do NMR chemical shifts vary across studies for this compound?
- Methodological Answer : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) and concentration effects explain discrepancies. Internal standards (e.g., TMS) and controlled sample preparation (degassing, temperature equilibration) improve reproducibility. Refer to IUPAC guidelines for δ-value normalization .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 139–140°C | ASTM D86 | |
| Density (25°C) | 0.916 g/cm³ | Pycnometry | |
| log P (Octanol-Water) | 2.8 ± 0.3 | Shake-flask/Chromatography | |
| Viscosity (20°C) | 1.2 mPa·s | Capillary viscometry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
